molecular formula C7H18N2O10P2 B14182199 Cyclopentane-1,2-dicarboxamide;phosphoric acid CAS No. 917978-51-9

Cyclopentane-1,2-dicarboxamide;phosphoric acid

Cat. No.: B14182199
CAS No.: 917978-51-9
M. Wt: 352.17 g/mol
InChI Key: USPHUDVGPUMRTH-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-dicarboxamide;phosphoric acid is a compound that combines cyclopentane-1,2-dicarboxamide with phosphoric acid Cyclopentane-1,2-dicarboxamide is an organic compound with the molecular formula C7H12N2O2, while phosphoric acid is an inorganic acid with the formula H3PO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,2-dicarboxamide typically involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water exists. Phosphoric acid is then added to react with the intermediate to generate cyclopentane-1-formamide-2-formic acid. The mixture is further heated, dehydrated, and cyclized to obtain cyclopentane-1,2-dicarboxamide .

Industrial Production Methods

For industrial-scale production, the reaction temperature is maintained below 300°C to avoid carbonization caused by high-temperature reactions. This method improves product yield and quality, reduces production costs, and enhances the production environment . The final product is obtained by adding toluene to the reaction mixture, followed by heating, refluxing, dissolving, cooling, crystallizing, and filtering .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert cyclopentane-1,2-dicarboxamide to cyclopentane-1,2-diamine.

    Substitution: The amide groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products

    Oxidation: Cyclopentane-1,2-dicarboxylic acid.

    Reduction: Cyclopentane-1,2-diamine.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane-1,2-dicarboxamide;phosphoric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentane-1,2-dicarboxamide;phosphoric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-dicarboximide: Similar in structure but differs in functional groups.

    Cyclopentane-1,2-dicarboxylic acid: An oxidized form of cyclopentane-1,2-dicarboxamide.

    Cyclopentane-1,2-diamine: A reduced form of cyclopentane-1,2-dicarboxamide.

Uniqueness

Cyclopentane-1,2-dicarboxamide;phosphoric acid is unique due to its combination of organic and inorganic components, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

917978-51-9

Molecular Formula

C7H18N2O10P2

Molecular Weight

352.17 g/mol

IUPAC Name

cyclopentane-1,2-dicarboxamide;phosphoric acid

InChI

InChI=1S/C7H12N2O2.2H3O4P/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H3,1,2,3,4)

InChI Key

USPHUDVGPUMRTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)N)C(=O)N.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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